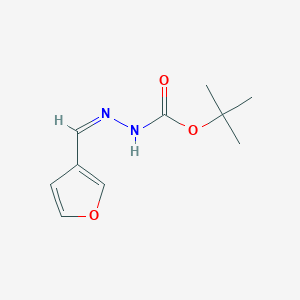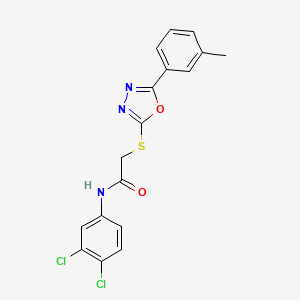
N-Ethyl-5-iodopyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-5-iodopyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H8IN3 It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-iodopyrimidin-2-amine typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 5-iodopyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-iodopyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or alkyne-linked derivatives.
Scientific Research Applications
N-Ethyl-5-iodopyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of N-Ethyl-5-iodopyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodopyrimidine: Similar in structure but lacks the ethyl group.
4-Chloro-N-ethyl-5-iodopyrimidin-2-amine: Contains a chlorine atom at the 4-position.
5-Iodopyrimidin-2-amine: Lacks the ethyl group at the nitrogen atom.
Uniqueness
N-Ethyl-5-iodopyrimidin-2-amine is unique due to the presence of both the ethyl group and the iodine atom, which can influence its chemical reactivity and biological activity. The ethyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets. The iodine atom can participate in various substitution and coupling reactions, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C6H8IN3 |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
N-ethyl-5-iodopyrimidin-2-amine |
InChI |
InChI=1S/C6H8IN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) |
InChI Key |
FPTQCLUDXUIQRH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B11784774.png)


![5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784797.png)


![2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11784804.png)
![2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11784810.png)
![5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784823.png)
![N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11784827.png)

![(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11784844.png)

